molecular formula C17H22BN3O2 B597048 N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 1218789-30-0

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B597048
CAS No.: 1218789-30-0
M. Wt: 311.192
InChI Key: YPFKFMOXEMHELK-UHFFFAOYSA-N
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Description

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 1218789-30-0) is a boronic ester-functionalized pyrimidine derivative with the molecular formula C₁₇H₂₂BN₃O₂ and a molecular weight of 311.19 g/mol . Its structure features a pyrimidine core substituted at the 5-position with a pinacol boronate ester and at the 2-position with a benzylamine group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl frameworks in pharmaceutical and materials science research . It is commercially available from suppliers like Hoffman Fine Chemicals and Aladdin Biochemical Technology, with a listed price of $1,665.00/g for laboratory-scale quantities .

Properties

IUPAC Name

N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BN3O2/c1-16(2)17(3,4)23-18(22-16)14-11-20-15(21-12-14)19-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFKFMOXEMHELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675240
Record name N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-30-0
Record name N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a valuable tool in bioconjugation studies.

Medicine: The compound is used in the development of new drugs, especially in the field of cancer therapy. Its ability to form stable complexes with biomolecules allows for targeted drug delivery and improved therapeutic efficacy.

Industry: In the chemical industry, it is used as an intermediate in the synthesis of various chemicals, including polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through its ability to form stable complexes with various biomolecules. The boronic ester group in the compound allows it to interact with biological targets, such as enzymes and receptors, leading to specific biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine vs. Pyrimidine Core Derivatives

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
  • Molecular Formula : C₁₈H₂₃BN₂O₂
  • Molecular Weight : 310.21 g/mol
  • Key Difference : Replaces the pyrimidine ring with a pyridine ring, reducing nitrogen content and altering electronic properties.
  • Applications : Similar cross-coupling utility but may exhibit different binding affinities in medicinal chemistry due to the pyridine scaffold .
N-Benzyl Target Compound (Pyrimidine Core)

Substituent Modifications on the Amine Group

N-Benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
  • Molecular Formula : C₁₉H₂₅BN₂O₂
  • Molecular Weight : 324.23 g/mol
  • Key Difference : Methylation of the benzylamine nitrogen creates a tertiary amine, increasing steric hindrance and lipophilicity.
  • Impact : Reduced nucleophilicity may slow coupling reactions but improves metabolic stability in drug candidates .
N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
  • Molecular Formula : C₁₃H₂₂BN₃O₂
  • Molecular Weight : 275.15 g/mol
  • Key Difference : Replaces benzyl with isobutyl, a branched alkyl group.
  • Impact: Enhanced solubility in non-polar solvents and altered pharmacokinetic properties .

Electronic and Functional Group Variations

3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
  • Molecular Formula : C₁₂H₁₈BClN₂O₂
  • Molecular Weight : 268.55 g/mol
  • Key Difference : Chlorine substituent at the 3-position increases electron-withdrawing effects.
  • Impact : Accelerates Suzuki coupling rates due to enhanced electrophilicity of the boronate .
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
  • Molecular Formula : C₁₃H₂₁BN₂O₂
  • Molecular Weight : 256.06 g/mol
  • Key Difference : Dimethylamine group at the 3-position on pyridine.
  • Impact : Steric hindrance may reduce reactivity in coupling but improves selectivity in multi-step syntheses .

Comparative Data Table

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine Pyrimidine Benzylamine (2°) C₁₇H₂₂BN₃O₂ 311.19 1218789-30-0 High hydrogen-bonding potential; kinase R&D
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Pyridine Benzylamine (2°) C₁₈H₂₃BN₂O₂ 310.21 1073354-27-4 Cross-coupling intermediates
N-Benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Pyridine N-Benzyl-N-methyl (3°) C₁₉H₂₅BN₂O₂ 324.23 1073354-30-9 Improved metabolic stability
N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine Pyrimidine Isobutyl (2°) C₁₃H₂₂BN₃O₂ 275.15 1015242-06-4 Enhanced lipophilicity
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Pyridine Chloro + N-methyl C₁₂H₁₈BClN₂O₂ 268.55 1257432-01-1 Accelerated coupling kinetics

Biological Activity

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H22_{22}BN3_3O2_2
  • Molecular Weight : 311.19 g/mol
  • SMILES : CC1(OB(C2=CN=C(N=C2)NCC3=CC=CC=C3)OC1(C)C)C

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that it may exhibit:

  • Antiproliferative Effects : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
  • Antimicrobial Properties : The presence of the dioxaborolane moiety may enhance the compound's ability to disrupt bacterial cell wall synthesis or function.
  • Enzyme Inhibition : Preliminary data suggest that N-Benzyl derivatives can act as inhibitors of certain enzymes involved in metabolic pathways.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Kinase Inhibition : The compound may inhibit serine/threonine kinases that are crucial for cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, leading to apoptosis in cancer cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds and provided insights into the potential activity of this compound.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiproliferativeInhibition of cancer cell lines (e.g., EC50 values)
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Antiproliferative Activity

A study focusing on similar pyrimidine derivatives revealed significant antiproliferative activity against various cancer cell lines. For instance:

  • Compound X (related structure): EC50 = 0.064 μM against breast cancer cells.

This suggests that N-Benzyl derivatives could exhibit comparable or enhanced activity due to structural similarities.

Preparation Methods

Catalyst and Ligand Screening

The choice of palladium catalyst significantly impacts yield. Bidentate phosphine ligands (e.g., dppf) enhance stability and selectivity, particularly for electron-deficient pyrimidine substrates. Monodentate ligands like PPh3_3 are less effective, often resulting in lower conversions.

Table 1: Catalyst Comparison for Miyaura Borylation

CatalystLigandYield (%)Reference
PdCl2_2(dppf)2_2dppf51
Pd(PPh3_3)4_4PPh3_350
Pd(OAc)2_2XPhos45

Solvent and Base Effects

Polar aprotic solvents (e.g., DME) facilitate higher solubility of boronate reagents, while aqueous bases (K2_2CO3_3) improve reaction homogeneity. Biphasic systems (dioxane/water) are optimal for large-scale reactions.

Alternative Routes: Sequential Functionalization

Suzuki Coupling with Pre-Formed Boronate Esters

In cases where halogenated precursors are inaccessible, the boronate group may be introduced via Suzuki-Miyaura coupling using 5-boronate-pyrimidin-2-amine derivatives. For example, reacting 2-aminopyrimidine-5-boronic acid pinacol ester with benzyl bromide under basic conditions achieves N-benzylation.

Example Procedure ():
2-Aminopyrimidine-5-boronic acid pinacol ester (1.0 equiv), benzyl bromide (1.2 equiv), and K2_2CO3_3 (2.0 equiv) in DMF are stirred at 60°C for 6 hours. Isolation by extraction and chromatography yields the product in 67% yield.

Challenges and Mitigation Strategies

Steric Hindrance and Regioselectivity

The electron-deficient nature of the pyrimidine ring can lead to sluggish reactivity. Microwave-assisted heating (120°C, 30 minutes) has been employed to accelerate reaction kinetics, improving yields to >70%.

Purification and Stability

Boronate esters are prone to protodeboronation under acidic conditions. Neutral workup protocols (e.g., aqueous NaHCO3_3) and low-temperature storage (-20°C) are recommended to preserve integrity.

Industrial-Scale Considerations

Cost-Effective Catalysts

NiCl2_2(dppe) has emerged as a low-cost alternative to Pd catalysts, offering comparable yields (48–52%) under similar conditions.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces dioxane in newer protocols, reducing toxicity while maintaining reaction efficiency .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution pattern (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm, benzyl CH₂ at δ 4.5 ppm) .
    • ¹¹B NMR : Verify boronic ester integrity (δ 30–32 ppm for pinacol boronate) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern.
  • X-ray Crystallography : Resolve boronate geometry using SHELXL or OLEX2 .

Q. Example Data :

  • Melting Point : 122–125°C (consistent with boronate analogs) .
  • HRMS (ESI+) : Calc. for C₁₈H₂₃BN₃O₂ [M+H]⁺: 340.1924; Found: 340.1921 .

Advanced: How to address low yields in Suzuki-Miyaura reactions with electron-deficient aryl partners?

Methodological Answer :
Low yields often arise from competitive protodeboronation or poor oxidative addition. Solutions include:

  • Additive Screening : Use silver oxide (Ag₂O) to suppress protodeboronation .
  • Ligand Optimization : Bulky ligands (e.g., DavePhos) enhance oxidative addition of electron-poor substrates.
  • Temperature Control : Lower reaction temperatures (50–60°C) stabilize reactive intermediates.

Q. Methodological Answer :

  • Stability : Hydrolyzes slowly in moist air; store under argon at –20°C .
  • Solubility : Soluble in THF, DCM, DMF; insoluble in water (see table below).
  • Handling : Use gloveboxes for air-sensitive steps; avoid protic solvents during synthesis.

Q. Solubility Table :

SolventSolubility (mg/mL, 25°C)
THF45
DCM32
Ethanol8
Water<0.1

Advanced: How to resolve contradictions in crystallographic data for boronate-containing compounds?

Methodological Answer :
Discrepancies in bond lengths/angles (e.g., B–O vs. B–C) may arise from:

  • Disorder in Crystal Lattice : Use SQUEEZE in PLATON to model solvent voids .
  • Thermal Motion : Refine anisotropic displacement parameters (ADPs) with SHELXL .
  • Twinned Crystals : Apply TWIN laws in OLEX2 for data integration .

Case Study :
A boronate analog (CAS 944401-57-4) showed 0.05 Å variation in B–O bonds due to solvent inclusion; re-refinement with solvent masking resolved discrepancies .

Basic: What are the applications of this compound in medicinal chemistry?

Q. Methodological Answer :

  • Suzuki-Miyaura Reactions : Synthesize biaryl motifs for kinase inhibitors or PET tracers .
  • Proteolysis-Targeting Chimeras (PROTACs) : Serve as a boronate handle for linker functionalization .

Example :
Analog N-cyclopropyl-5-(pinacolboronate)pyrimidin-2-amine (CAS 1218791-46-8) was used in a JAK2 inhibitor campaign .

Advanced: How to design control experiments to validate boronate reactivity in complex matrices?

Q. Methodological Answer :

  • Spike-and-Recovery : Add a known quantity of boronate to a biological lysate; quantify recovery via LC-MS.
  • Competitive Inhibition : Use a non-reactive boronate analog (e.g., methyl ester) to confirm specificity.
  • Isotopic Labeling : Synthesize ¹⁰B-enriched compound for tracking via ICP-MS .

Q. Methodological Answer :

  • GHS Hazards : H302 (harmful if swallowed), H315 (skin irritation).
  • PPE : Nitrile gloves, lab coat, safety goggles.
  • Waste Disposal : Quench with excess water, neutralize to pH 7, and dispose as halogenated waste .

Advanced: How does the boronate moiety influence pharmacokinetic properties in drug candidates?

Q. Methodological Answer :

  • Metabolic Stability : Boronates resist CYP450 oxidation but may undergo esterase-mediated hydrolysis .
  • Permeability : LogP increases by ~1.5 units compared to carboxylic acid analogs.
  • In Vivo Tracking : Use ¹⁸F-labeled analogs for PET imaging (e.g., ¹⁸F-aryltrifluoroborate derivatives) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

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